molecular formula C16H23O7- B14365266 2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate CAS No. 94290-34-3

2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate

Cat. No.: B14365266
CAS No.: 94290-34-3
M. Wt: 327.35 g/mol
InChI Key: BFUJMOJTDHPXQG-UHFFFAOYSA-M
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Description

2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylate group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate typically involves multiple steps. One common method includes the esterification of cyclohexane-1-carboxylic acid with 4-hydroxy-2-[(2-methylacryloyl)oxy]butanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylate derivatives: Compounds with similar cyclohexane and carboxylate structures.

    Hydroxybutyl esters: Compounds with similar hydroxy and ester groups.

Uniqueness

2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

CAS No.

94290-34-3

Molecular Formula

C16H23O7-

Molecular Weight

327.35 g/mol

IUPAC Name

2-[4-hydroxy-2-(2-methylprop-2-enoyloxy)butoxy]carbonylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H24O7/c1-10(2)15(20)23-11(7-8-17)9-22-16(21)13-6-4-3-5-12(13)14(18)19/h11-13,17H,1,3-9H2,2H3,(H,18,19)/p-1

InChI Key

BFUJMOJTDHPXQG-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OC(CCO)COC(=O)C1CCCCC1C(=O)[O-]

Origin of Product

United States

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